![molecular formula C9H13NO B2745047 2-Methyl-2-(pyridin-2-yl)propan-1-ol CAS No. 34995-30-7](/img/structure/B2745047.png)
2-Methyl-2-(pyridin-2-yl)propan-1-ol
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Overview
Description
2-Methyl-2-(pyridin-2-yl)propan-1-ol, also known as MPP, is a chemical compound that is widely used in scientific research. MPP is a chiral compound that has two enantiomers, R-MPP and S-MPP. The chemical structure of MPP consists of a pyridine ring attached to a propanol group through a methyl group. MPP has been used in various studies due to its unique properties and potential applications.
Scientific Research Applications
Pyridine Derivatives in Chemistry and Material Science
Coordination Chemistry and Ligand Properties Pyridine derivatives are pivotal in coordination chemistry, serving as ligands that form complexes with metals, demonstrating a variety of spectroscopic, structural, and magnetic properties. These complexes are explored for their potential applications in catalysis, materials science, and as models for studying biological systems (Boča, Jameson, & Linert, 2011).
Biomaterials and Polymer Science Modifications of biopolymers with pyridine derivatives, such as the functionalization of xylan, illustrate the utility of these compounds in developing new materials with specific properties. This includes applications in drug delivery, where the chemical modification of natural polymers can lead to novel materials with tailored properties for specific applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Pyridine Derivatives in Medicinal Chemistry and Pharmacology
Anticancer Research Pyridine-based Cu(II) complexes have been extensively studied for their anticancer properties. These complexes often exhibit greater bioactivity than pyridine alone, showcasing the potential of metal coordination to enhance the pharmacological effects of organic compounds. Such research underscores the medicinal importance of pyridine derivatives and their role in developing novel anticancer therapies (Alshamrani, 2023).
Biological Activities and Chemosensing The diverse biological activities of pyridine derivatives, including their roles in antibacterial, antifungal, and antioxidant activities, are significant. Furthermore, these compounds have applications in chemosensing, where they serve as effective sensors for detecting various ions and species in environmental, agricultural, and biological samples. This versatility underscores the broad utility of pyridine derivatives in both therapeutic and analytical chemistry contexts (Abu-Taweel et al., 2022).
Mechanism of Action
Target of Action
The primary target of 2-Methyl-2-(pyridin-2-yl)propan-1-ol is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues.
Mode of Action
This compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound interferes with the normal formation of collagen molecules, potentially affecting the structure and function of tissues where collagen is a key component.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of collagen prolyl-4-hydroxylase. This could result in altered collagen synthesis , potentially leading to changes in the structure and function of collagen-rich tissues . .
Action Environment
Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
2-methyl-2-pyridin-2-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,7-11)8-5-3-4-6-10-8/h3-6,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNGDXFIDIGZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34995-30-7 |
Source
|
Record name | 2-methyl-2-(pyridin-2-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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